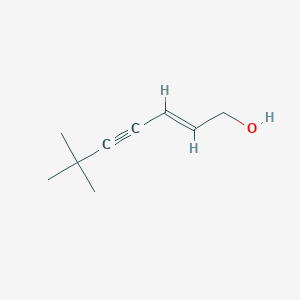
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
概要
説明
ナルメキソン塩酸塩は、鎮痛薬および麻薬拮抗薬の両方の特性を持つ、半合成オピオイド部分アゴニストまたは混合アゴニスト-アンタゴニストです。これは、コードEN-1620AおよびUM-592の下で開発されました。 有望な薬理学的プロファイルにもかかわらず、市販されたことはありません 。 ナルメキソン塩酸塩は、モルヒネと同等の鎮痛効果を示しますが、効力は数倍弱くなっています .
準備方法
ナルメキソン塩酸塩は、オキシモルホンから合成することができます 。合成経路には、次の手順が含まれます。
酸化: オキシモルホンは、対応するケトンを形成するために酸化されます。
置換: 次に、ケトンは、適切な試薬による置換反応にかけられて、N-アリル基が導入されます。
塩酸塩の形成: 最後のステップでは、遊離塩基を塩酸と反応させて塩酸塩を形成します。
工業生産方法では、通常、同様の反応条件を使用して大規模合成が行われますが、収率と純度が最適化されています。
化学反応の分析
ナルメキソン塩酸塩は、いくつかの種類の化学反応を起こします。
酸化: さまざまな酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、それを前駆体形式に戻すことができます。
置換: 特にN-アリル基で、置換反応を起こすことができます。
加水分解: この化合物は、酸性または塩基性条件下で加水分解されて、異なる生成物を生成することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、加水分解のためのさまざまな酸と塩基が含まれます。これらの反応から生成される主要な生成物には、酸化された誘導体、還元された形態、および加水分解された生成物が含まれます。
4. 科学研究の用途
ナルメキソン塩酸塩には、いくつかの科学研究の用途があります。
化学: オピオイド受容体相互作用や構造活性相関に関する研究で、基準化合物として使用されます。
生物学: オピオイド受容体調節の生物学的効果を研究するためのツールとして役立ちます。
医学: 市販されていませんが、痛み治療とオピオイド依存症の治療における潜在的な使用について研究されてきました。
産業: 新しいオピオイド受容体モジュレーターの開発や、分析方法の標準として使用されています。
科学的研究の応用
Nalmexone hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving opioid receptor interactions and structure-activity relationships.
Biology: It serves as a tool to study the biological effects of opioid receptor modulation.
Medicine: Although not marketed, it has been studied for its potential use in pain management and opioid addiction treatment.
Industry: It is used in the development of new opioid receptor modulators and as a standard in analytical methods.
作用機序
ナルメキソン塩酸塩は、オピオイド受容体で部分アゴニストまたは混合アゴニスト-アンタゴニストとして作用することで、その効果を発揮します 。これは、μ-オピオイド受容体に高い親和性で結合し、他のオピオイドの効果を遮断し、それらの作用を防ぎます。 この競合的阻害により、呼吸抑制や鎮痛などのオピオイド誘発効果が逆転します .
6. 類似の化合物との比較
ナルメキソン塩酸塩は、次のものなどの他のオピオイド受容体モジュレーターに似ています。
ナロキソン: オピオイド過剰摂取を逆転させるために使用される純粋なオピオイド拮抗薬.
ナルトレキソン: オピオイドおよびアルコール依存症の治療に使用されるオピオイド拮抗薬。
ナルブフィン: 鎮痛のために使用される混合アゴニスト-アンタゴニスト。
ペンタゾシン: 鎮痛効果を持つ別の混合アゴニスト-アンタゴニスト。
ナルメキソン塩酸塩を際立たせているのは、アゴニストとアンタゴニストの特性のユニークなバランスであり、市販されていないにもかかわらず、研究において貴重なツールとなっています .
類似化合物との比較
Nalmexone hydrochloride is similar to other opioid receptor modulators such as:
Naloxone: A pure opioid antagonist used to reverse opioid overdoses.
Naltrexone: An opioid antagonist used in the treatment of opioid and alcohol dependence.
Nalbuphine: A mixed agonist-antagonist used for pain relief.
Pentazocine: Another mixed agonist-antagonist with analgesic properties.
What sets nalmexone hydrochloride apart is its unique balance of agonist and antagonist properties, making it a valuable tool in research despite not being marketed .
生物活性
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is an organic compound with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of antifungal agents like N-desmethyl terbinafine. This article explores its biological activity, synthesis methods, and potential effects on various biological systems.
Chemical Structure and Properties
This compound has a molecular formula of CHO and a molecular weight of approximately 154.24 g/mol. The compound features a hydroxyl group (-OH) and an alkyne functional group, which contribute to its chemical reactivity and biological properties. Its structure allows for modifications that can enhance its biological activity or alter pharmacokinetic properties.
Biological Activity
The primary biological activity associated with this compound stems from its role in the synthesis of N-desmethyl terbinafine, a metabolite of the antifungal agent terbinafine. Terbinafine is known for its efficacy against dermatophytes such as Trichophyton rubrum and Microsporum canis, primarily through its inhibition of squalene epoxidase, an enzyme critical for ergosterol biosynthesis in fungi. This inhibition leads to increased squalene accumulation within fungal cells, compromising cell membrane integrity and resulting in cell death.
Synthesis Methods
The synthesis of this compound typically involves several steps that can include:
- Formation of the Alkyne : Utilizing alkylation reactions to introduce the alkyne functionality.
- Hydroxylation : Introducing the hydroxyl group at the appropriate position through oxidation reactions.
- Purification : Techniques such as distillation or chromatography to isolate the desired product.
These methods highlight the compound's role as a precursor in synthetic organic chemistry.
Case Studies and Research Findings
Although direct studies on this compound are sparse, research into related compounds provides insights into its potential applications:
- Antifungal Efficacy : Studies on terbinafine demonstrate significant antifungal activity against various dermatophytes, suggesting that intermediates like this compound may share similar properties.
- Pharmacokinetics : Research indicates that modifications to similar compounds can enhance their bioavailability and therapeutic effectiveness .
特性
IUPAC Name |
(E)-6,6-dimethylhept-2-en-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALYLLJOCKLAGD-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














